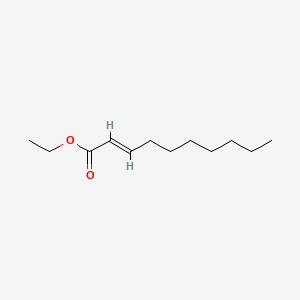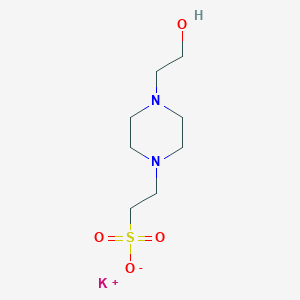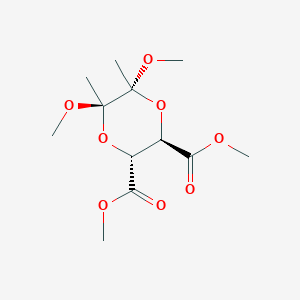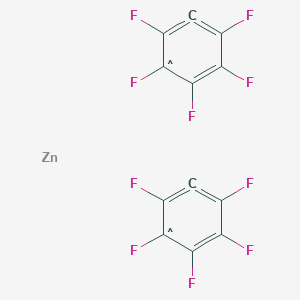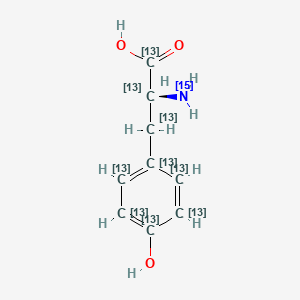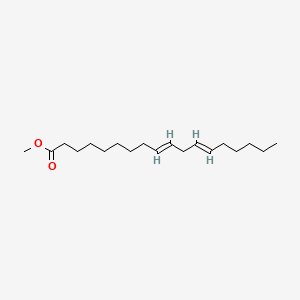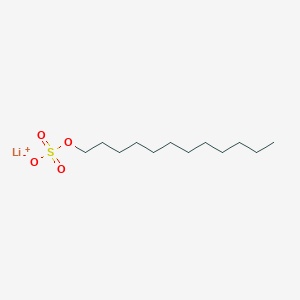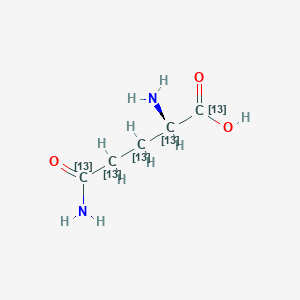
L-Glutamine-13C5
Overview
Description
L-Glutamine-13C5 is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 151.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Studies in Astrocytes
L-Glutamine-13C5 has been instrumental in studying the metabolism of astrocytes. It was used to demonstrate that some glutamine is metabolized through the tricarboxylic acid cycle, with its conversion to acetyl-CoA and subsequent reentry into the cycle. This is significant as it provides insights into astrocytic pyruvate recycling, a critical aspect of brain metabolism (Sonnewald et al., 1996).
Industrial Production of Amino Acids
Research using this compound has contributed to understanding the large-scale production of amino acids like glutamate and lysine. It played a role in the development of a novel Sensor Reactor approach, which allows for detailed metabolic flux analysis during industrial fermentation processes (Drysch et al., 2003).
Placental Glutamine Synthesis
Studies involving this compound have shown its importance in placental glutamine synthesis, which is crucial for fetal growth and development. This research sheds light on the placenta's role in ensuring adequate nutrition for the fetus (Day et al., 2013).
Brain Metabolism Research
This compound has been used to characterize cerebral glutamine uptake from blood in mouse brains. This research is vital for understanding metabolic modeling in the brain, especially in the context of neurological disorders (Bagga et al., 2014).
Cancer Research
This compound has been pivotal in cancer research, especially in studying metabolic reprogramming in cancer cells. It helps in understanding how cancer cells utilize glutamine for energy production, thus offering potential therapeutic targets (Tardito et al., 2015).
Imaging and Diagnostic Applications
The use of this compound in the synthesis of PET radiotracers, such as [11C]L-glutamine, is revolutionizing the imaging of metabolic pathways in cancers. This research is crucial in developing new diagnostic tools for aggressive cancers (Padakanti et al., 2019).
Nutritional and Physiological Studies
Research with this compound has provided insights into the amino acid's role in nutrition and physiology. It's crucial in studying the amino acid's importance in cell replication and in regulating acid-base balance (Wong et al., 2011).
Metabolic Pathway Analysis in Beta-Cells
The use of this compound has enabled a detailed analysis of glutamine metabolism pathways in pancreatic beta-cell lines, providing insights into the role of L-glutamine in insulin secretion and beta-cell function (Brennan et al., 2003).
Properties
IUPAC Name |
(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-WIAREEORSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)N)[13C@@H]([13C](=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)

